Linezolid

Übersicht

Beschreibung

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. It is primarily used to treat infections caused by Gram-positive bacteria, including those resistant to other antibiotics such as vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus . This compound works by inhibiting bacterial protein synthesis, making it a valuable option in the treatment of various bacterial infections .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Linezolid wird durch einen mehrstufigen Prozess synthetisiert, der mehrere wichtige Zwischenprodukte beinhaltet. Ein übliches Verfahren beinhaltet die Herstellung von ®-N-[[3-[3-Fluor-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol, das dann durch eine Reihe von Reaktionen zu this compound umgewandelt wird . Der Prozess umfasst typischerweise Schritte wie Substitution, Cyclisierung und Amidierung .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist so konzipiert, dass er kostengünstig und umweltfreundlich ist, mit minimalem Abfall und Nebenprodukten . Schlüsselschritte umfassen die Verwendung von Metallbasen und spezifischen Reaktionsbedingungen, um das gewünschte Produkt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Linezolid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Kaliumphthalimid, Metallbasen und spezifische Lösungsmittel . Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig kontrolliert, um optimale Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst, zusammen mit Zwischenprodukten wie ®-N-[[3-[3-Fluor-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol .

Wissenschaftliche Forschungsanwendungen

Indications for Use

Linezolid is primarily indicated for:

- Skin and Skin Structure Infections : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) infections.

- Bacterial Pneumonia : Used in both community-acquired and nosocomial pneumonia cases.

- Complicated Infections : Particularly useful for infections with bacteremia due to VRE .

Non-FDA Approved Uses

In addition to its approved indications, this compound has been utilized off-label for conditions such as:

- Extensively Drug-Resistant Tuberculosis (XDR-TB) : Demonstrates significant efficacy in promoting sputum culture conversion and treatment success rates .

- Bone and Joint Infections : Shows good bioavailability and penetration into bone tissue, although prolonged use raises concerns about serious adverse effects .

- Anthrax : Recommended by the CDC for patients with systemic disease due to its excellent central nervous system penetration .

Case Study Overview

A multicenter randomized study evaluating this compound for XDR-TB treatment reported a sputum culture conversion rate of 78.8% after 24 months, significantly higher than the control group at 37.6% (p<0.001). The treatment success rate was also notably improved (69.7% vs. 34.4%, p=0.004) .

Adverse Effects

While this compound is effective, it is associated with several potential adverse effects:

- Toxic Optic Neuropathy : Documented cases where prolonged use resulted in vision impairment, which improved upon discontinuation of the drug .

- Lactic Acidosis and Serotonin Syndrome : Reports indicate these conditions can arise from this compound use, especially when combined with serotonergic medications .

Comparative Efficacy

A comparison of this compound with vancomycin in febrile neutropenic patients showed no significant difference in microbiological success rates; however, this compound had a shorter mean time to defervescence (6.6 days vs. 8.5 days) indicating faster clinical improvement .

Summary of Findings

| Application Area | Efficacy Rate (%) | Notes |

|---|---|---|

| XDR-TB Treatment | 69.7 | Significantly higher success than controls |

| Skin and Soft Tissue Infections | High | Effective against MRSA and VRE |

| Bone and Joint Infections | Moderate | Risk of serious adverse effects with prolonged use |

| Anthrax Treatment | Effective | Recommended for systemic disease |

Wirkmechanismus

Linezolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial translation . This inhibition stops bacterial growth and replication, making this compound effective against a wide range of Gram-positive bacteria .

Vergleich Mit ähnlichen Verbindungen

Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Vancomycin: A glycopeptide antibiotic used to treat Gram-positive infections, but with a different mechanism of action.

Uniqueness of Linezolid: this compound is unique due to its ability to inhibit the initiation of protein synthesis, a mechanism not commonly found in other antibiotics . Its effectiveness against resistant bacteria and its relatively low resistance rates make it a valuable option in the treatment of serious infections .

Biologische Aktivität

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, primarily used to treat infections caused by Gram-positive bacteria, including resistant strains. Its unique mechanism of action, efficacy against various pathogens, and clinical applications make it a significant agent in modern antimicrobial therapy.

This compound functions by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex required for protein synthesis. This action is distinct from other protein synthesis inhibitors, which typically block elongation rather than initiation. As a result, this compound does not exhibit cross-resistance with other antibiotics that target protein synthesis, making it effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Pharmacokinetics

This compound is well-absorbed following oral administration, with bioavailability exceeding 90%. It distributes widely in body tissues and fluids, including high concentrations in lung tissue and epithelial lining fluid. Its metabolism occurs primarily in the liver, producing inactive metabolites . The drug's half-life ranges from 4 to 6 hours, allowing for twice-daily dosing in clinical settings.

Efficacy Against Pathogens

This compound has demonstrated considerable efficacy against a variety of pathogens:

- Vancomycin-resistant Enterococci (VRE) : Clinical studies report cure rates exceeding 90% in patients with VRE infections .

- Methicillin-resistant Staphylococcus aureus (MRSA) : this compound is effective against both drug-susceptible and resistant strains of Staphylococcus aureus .

- Tuberculosis : Recent studies indicate that this compound can be beneficial in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), with significant culture conversion rates observed in clinical trials .

Case Study 1: this compound for XDR-TB

A multicenter study involving 65 patients with XDR-TB showed that this compound therapy resulted in a sputum culture conversion rate of 78.8% after 24 months, significantly higher than the control group at 37.6% (p<0.001). The treatment success rate was also markedly better at 69.7% compared to 34.4% in the control group (p=0.004) .

| Treatment Outcomes | This compound Group | Control Group | p-value |

|---|---|---|---|

| Treatment Success | 23 (69.7%) | 11 (34.4%) | 0.004 |

| Cure | 17 (51.5%) | 7 (21.9%) | 0.013 |

| Poor Treatment Outcomes | 10 (30.3%) | 21 (65.6%) | 0.004 |

Case Study 2: this compound for Syphilis

In a trial comparing this compound to benzathine penicillin G for syphilis treatment, this compound achieved a response rate of 70% after 48 weeks, although it did not meet non-inferiority criteria compared to BPG's 100% cure rate . Adverse events were similar between groups, indicating this compound's potential as an alternative treatment option.

Safety Profile

While this compound is generally well-tolerated, it can cause side effects such as myelosuppression and peripheral neuropathy, particularly with prolonged use . Monitoring blood counts during therapy is recommended to mitigate risks associated with bone marrow suppression.

Eigenschaften

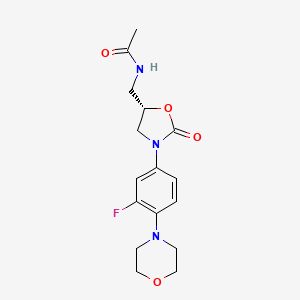

IUPAC Name |

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZROVQLWOKYKF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046489 | |

| Record name | Linezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Linezolid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.44e+00 g/L | |

| Record name | Linezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linezolid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Linezolid exerts its antibacterial effects by interfering with bacterial protein translation. It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction, thereby preventing bacteria from dividing. Point mutations in the bacterial 23S rRNA can lead to linezolid resistance, and the development of linezolid-resistant _Enterococcus faecium_ and _Staphylococcus aureus_ have been documented during its clinical use. As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use., Linezolid is a synthetic oxazolidinone anti-infective agent that is structurally unrelated to other anti-infectives commercially available in the US. In contrast to other anti-infectives that inhibit bacterial protein synthesis, linezolid acts early in translation by binding to a site on the bacterial 23S ribosomal RNA of the 50S subunit and preventing the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process., Linezolid acts via inhibition of protein synthesis. It bind to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex. This step is essential for the bacterial translation process., Linezolid is an oxazolidinone antibiotic that is increasingly used to treat drug-resistant, gram-positive pathogens. The mechanism of action is inhibition of bacterial protein synthesis. Optic and/or peripheral neuropathy and lactic acidosis are reported side effects, but the underlying pathophysiological mechanism has not been unravelled. Mitochondrial ultrastructure, mitochondrial respiratory chain enzyme activity /were studied/, and mitochondrial DNA (mtDNA) in muscle, liver, and kidney samples obtained from a patient who developed optic neuropathy, encephalopathy, skeletal myopathy, lactic acidosis, and renal failure after prolonged use of linezolid. In addition, mtDNA, respiratory chain enzyme activity, and protein amount in muscle and liver samples obtained from experimental animals that received linezolid or placebo /were evaluated/. In the patient, mitochondrial respiratory chain enzyme activity was decreased in affected tissues, without ultrastructural mitochondrial abnormalities and without mutations or depletion of mtDNA. In the experimental animals, linezolid induced a dose- and time-dependent decrease of the activity of respiratory chain complexes containing mtDNA-encoded subunits and a decreased amount of protein of these complexes, whereas the amount of mtDNA was normal. These results provide direct evidence that linezolid inhibits mitochondrial protein synthesis with potentially severe clinical consequences. | |

| Record name | Linezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINEZOLID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from ethyl acetate and hexanes | |

CAS No. |

165800-03-3 | |

| Record name | Linezolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165800-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linezolid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISQ9I6J12J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINEZOLID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linezolid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181.5-182.5 °C | |

| Record name | Linezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINEZOLID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Linezolid?

A1: this compound exerts its antibacterial effect by binding to the bacterial ribosome, specifically at the peptidyl transferase center (PTC) located within the 50S ribosomal subunit []. This binding interferes with the formation of the 70S initiation complex, which is essential for protein synthesis [, ].

Q2: What is the downstream effect of this compound binding to the ribosome?

A2: By preventing the formation of the 70S initiation complex, this compound effectively inhibits the initiation phase of bacterial protein synthesis [, ]. This bacteriostatic action prevents bacterial growth and allows the host's immune system to clear the infection.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H20FN3O4, and its molecular weight is 337.34 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, UV-Spectrophotometric methods have been developed and validated for the quantification of this compound in bulk material and tablet formulations []. These methods utilize the absorbance of this compound in the UV-visible range, with a maximum absorbance observed at 251 nm [].

Q5: Is this compound compatible with commonly used intravenous fluids?

A5: Yes, studies have demonstrated that this compound is stable in commonly used intravenous fluids like sodium lactate, 0.9% sodium chloride, and 5% and 10% glucose solutions for up to 34 days at 25°C [].

Q6: How is this compound eliminated from the body?

A6: Approximately 50% of this compound is eliminated through renal clearance, indicating the importance of renal function in its pharmacokinetics []. The remaining portion is likely metabolized, with further research needed to fully elucidate the metabolic pathways.

Q7: What is the relationship between this compound exposure and thrombocytopenia?

A7: Studies suggest that thrombocytopenia, a decrease in platelet count, is primarily driven by this compound's inhibition of platelet formation (myelosuppression) rather than enhanced platelet destruction []. Higher this compound concentrations (Cmin > 2 mg/L and AUC0-24 > 160 mg*h/L) have been associated with an increased risk of cytopenias, including thrombocytopenia, in patients treated for multidrug-resistant tuberculosis [].

Q8: Does impaired renal function influence this compound pharmacokinetics and the risk of thrombocytopenia?

A8: Yes, impaired renal function can lead to the accumulation of both this compound and its metabolite PNU142300, resulting in higher drug exposure [, ]. This accumulation increases the risk of thrombocytopenia in patients with renal insufficiency [, , ]. Dose adjustments might be necessary for these patients to minimize the risk of adverse effects.

Q9: Does co-administration of rifampin impact this compound exposure?

A9: Yes, rifampin can significantly reduce this compound exposure through a drug-drug interaction [, ]. Rifampin is a potent inducer of P-glycoproteins, which are efflux transporters that can actively remove drugs from cells []. It is believed that rifampin induces the expression of these pumps, leading to increased efflux and decreased plasma levels of this compound []. This interaction highlights the importance of therapeutic drug monitoring and potential dose adjustments when combining these antibiotics.

Q10: What is the in vitro activity of this compound against different Staphylococcus aureus strains?

A10: this compound demonstrates excellent in vitro activity against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA) [, , , , , ]. It exhibits MIC values ranging from 0.5 to 4 µg/mL against both methicillin-resistant and methicillin-susceptible strains [].

Q11: Has this compound shown efficacy in treating MRSA infections in animal models?

A11: Yes, studies using a guinea pig model of foreign-body infection have shown that this compound, particularly in combination with rifampin, effectively reduces bacterial load and improves cure rates compared to monotherapy [].

Q12: What are the findings from clinical trials comparing this compound to vancomycin in treating MRSA infections?

A12: Several studies have compared the effectiveness of this compound and vancomycin in treating MRSA infections.

- One large retrospective cohort study involving veterans with MRSA infections found that this compound therapy was associated with a shorter length of stay compared to vancomycin therapy [].

- Another study focusing on MRSA ventilator-associated pneumonia (VAP) observed a trend toward higher cure rates with this compound compared to vancomycin [].

Q13: What are the known mechanisms of resistance to this compound?

A13: Resistance to this compound can arise through several mechanisms, primarily affecting the drug's binding site on the ribosome [].

Q14: What are the main safety concerns associated with this compound use?

A14: While generally well-tolerated, this compound has been associated with several adverse effects, with hematological toxicity, particularly thrombocytopenia, being a significant concern [, , , , , ]. The risk of thrombocytopenia appears to be dose- and duration-dependent and is more pronounced in patients with pre-existing renal impairment or those receiving prolonged treatment [, , , ].

Q15: Are there any specific patient populations that require closer monitoring for this compound-induced thrombocytopenia?

A15: Yes, patients with pre-existing renal insufficiency, low baseline platelet counts, and those receiving prolonged this compound therapy require close monitoring for thrombocytopenia [, , ]. Additionally, patients with bacteremia and low baseline hemoglobin levels may also be at increased risk [].

Q16: Does this compound effectively penetrate the central nervous system?

A16: Yes, this compound demonstrates good penetration into the cerebrospinal fluid (CSF) []. Studies in neurosurgical patients have shown that this compound achieves adequate concentrations in the CSF, supporting its use in treating central nervous system infections caused by susceptible Gram-positive pathogens [].

Q17: What analytical methods are commonly employed to quantify this compound concentrations?

A17: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound concentrations in various biological matrices, including serum and CSF []. Additionally, UV-Spectrophotometric methods have been developed and validated for determining this compound content in bulk materials and tablet formulations [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.